Cecropin-C type 1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GGLKKLGKKLEGAGKRVFNAAEKALPVVAGAKALG |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Cecropins, including CecC, exhibit potent antimicrobial activity against various pathogens. They are particularly effective against both Gram-positive and Gram-negative bacteria, making them valuable in addressing antibiotic resistance.
Therapeutic Applications
The potential therapeutic applications of Cecropin-C type 1 are vast, particularly in the fields of medicine and agriculture.
2.1. Medical Applications
- Antibiotic Alternatives : With the rise of antibiotic-resistant bacteria, CecC is being investigated as a potential alternative or adjunct to traditional antibiotics. Its unique mechanism of action may help overcome resistance mechanisms employed by pathogens .
- Wound Healing : Cecropins have shown promise in promoting wound healing due to their antimicrobial properties and ability to modulate inflammation .
2.2. Agricultural Applications
- Animal Health : In veterinary medicine, CecC can be used to enhance the health of livestock by reducing infections without contributing to antibiotic resistance . Its application in feed additives has been explored to improve growth rates and overall health in farm animals.
Case Studies
Several case studies illustrate the effectiveness and versatility of this compound in various applications:
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Peptides
Aurein-3.3
- Source : Isolated from the Southern bell frog (Litoria raniformis) .
- Activity : Moderately active against M. luteus (MIC ≈ 50 μM) and exhibits antitumor properties, though inactive against T2 cells .
- Structural Dynamics : In D2O, aurein-3.3 transitions from random coil/α-helix to cross-β fibrils after 72 hours. In bacterial membrane mimics, it stabilizes into α-helices, suggesting environment-dependent structural adaptation .
- Key Difference: While both peptides target M. luteus, Cecropin-C is ~7-fold more potent.
Plantaricin-K
- Source : Plant-derived AMP .
- Activity: Non-cytotoxic to human cells, making it a safer candidate for food preservation .
- Structural Dynamics : Forms mixed α/β structures in D2O, with X-ray diffraction revealing cross-β patterns and polymorphic fibril arrangements .
- Key Difference : Unlike Cecropin-C, Plantaricin-K lacks significant antimicrobial potency against M. luteus but excels in biocompatibility .
Bombinin-H4
- Source : Secreted by the yellow-bellied toad (Bombina variegata) .
- Activity : Broad-spectrum antibacterial and antitumor activity, though structural details under varying conditions remain unreported .
- Key Difference : Bombinin-H4’s dual antimicrobial/antitumor function contrasts with Cecropin-C’s specialized antibacterial profile .
Tabulated Comparison of Key Parameters
Mechanistic and Functional Insights
- Structural Plasticity : Cecropin-C’s ability to form cross-β fibrils in lipid environments may enhance membrane disruption by aggregating at pathogen surfaces . In contrast, aurein-3.3’s α-helix stabilization in membranes suggests a pore-forming mechanism .
- Selectivity : Cecropin-C’s specificity for bacterial membranes likely stems from its preferential interaction with negatively charged phospholipids, absent in eukaryotic cells . Plantaricin-K’s biocompatibility may arise from weaker interactions with mammalian membranes .
Preparation Methods
Microbial Fermentation-Based Production
One of the primary and most effective methods for preparing Cecropin-C type 1 is through recombinant expression in genetically engineered microorganisms, particularly Bacillus subtilis. This method leverages microbial fermentation techniques to produce the peptide in large quantities.
Key Steps in Microbial Fermentation:
| Step Number | Description | Details |
|---|---|---|
| 1 | Rejuvenation of Genetically Engineered Strain | The Bacillus subtilis strain carrying the cecropin antimicrobial peptide gene is stored as lyophilized powder at -70°C. It is revived by inoculating on a slant culture medium under inclined-plane growth conditions to activate the bacteria. |
| 2 | Seed Culture and Expansion | The activated bacteria are transferred to a 250 mL Erlenmeyer flask containing 30 mL of shake-flask culture medium and incubated under shaking conditions to promote growth. |
| 3 | Sequential Seed Expansion | Seed cultures are expanded in stages: first in 3 × 500 mL flasks (1:100 inoculation ratio), then in a 30 L seed fermentation tank (1:100), followed by a 3 m³ seed fermentation tank (1:100), each with appropriate culture medium volumes and conditions. |
| 4 | Large-Scale Fermentation | The fully expanded seed culture is inoculated into a 30 m³ fermentor tank (1:20 inoculation ratio) with 21 m³ fermentation medium for the final production phase under controlled fermentation conditions. |
- The process is streamlined to reduce material consumption by over 40%, lowering production costs.
- The use of Bacillus subtilis as a host allows for efficient secretion and easier downstream processing.
- The multi-stage seed expansion ensures robust culture growth and high peptide yield.
This method is detailed in the Chinese patent CN103849667A, which outlines the entire fermentation process, including culture media, inoculation ratios, and fermentation conditions, highlighting its industrial applicability and cost-effectiveness.
Recombinant Expression and Chemical Cleavage
Another preparation approach involves recombinant expression of cecropin peptides in Escherichia coli as fusion proteins, followed by chemical cleavage to release the active peptide.
- The cecropin gene is engineered into a plasmid vector fused to a truncated bacterial protein (e.g., L-ribulokinase).
- Expression in E. coli produces inclusion bodies containing the fusion protein.
- Inclusion bodies are isolated by centrifugation and washed to remove contaminants.
- The fusion protein is solubilized in 70% formic acid.
- Chemical cleavage is performed using cyanogen bromide (CNBr), which cleaves at methionine residues, releasing the cecropin peptide.
- The reaction mixture is purified by rotary evaporation and repeated washing to remove excess reagents.
- The peptide is further purified by chromatography and lyophilized for storage.
- Modifications at the C-terminus of cecropin are crucial for its antimicrobial activity.
- Techniques such as primer-directed mutagenesis are used to introduce methionylglycine extensions that facilitate cleavage and enable further chemical modifications.
- Post-cleavage, the peptide can be chemically modified to form derivatives like homoserine lactone or amide forms, which may enhance stability or activity.
- The cleavage and purification steps are time-intensive, requiring up to 16 hours for CNBr reaction and multiple washes.
- Reverse-phase high-performance liquid chromatography (HPLC) is used to analyze and purify the peptide, confirming the presence of active antimicrobial forms.
- The chemical modification process involves treatment with trifluoroacetic acid (TFA) and ethylenediamine to generate specific C-terminal derivatives.
This method is described in detail in a research article published in Antimicrobial Agents and Chemotherapy, which provides experimental data on peptide yields, purity, and antimicrobial activity related to different C-terminal modifications.
Summary Table of Preparation Methods
| Method | Host Organism | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Microbial Fermentation | Bacillus subtilis (genetically engineered) | Revival, seed culture expansion, large-scale fermentation | Cost-effective, scalable, high yield | Requires multi-stage seed expansion, fermentation control |
| Recombinant Expression + Chemical Cleavage | Escherichia coli | Fusion protein expression, inclusion body isolation, CNBr cleavage, purification | Precise peptide production, allows chemical modifications | Time-consuming, chemical handling, purification complexity |
| Structural-Guided Optimization | N/A (Analytical) | NMR structural analysis | Informs peptide design and modification | Does not produce peptide directly |
Q & A
Q. What experimental models are most effective for studying Cecropin-C type 1’s antimicrobial mechanisms?
Methodological Answer:
- In vitro models : Use bacterial/fungal cultures (e.g., E. coli, Candida albicans) to assess minimum inhibitory concentrations (MICs) and time-kill kinetics. Include controls for solvent effects and growth conditions .
- In vivo models : Employ insect or mammalian infection models (e.g., Galleria mellonella larvae or murine sepsis models) to evaluate therapeutic efficacy and host immune interactions. Ensure reproducibility by standardizing inoculum size and administration routes .
- Key metrics : Measure bacterial load reduction, host survival rates, and inflammatory markers.
Q. How can researchers characterize the structural stability of this compound under varying physiological conditions?
Methodological Answer:
-
Circular Dichroism (CD) Spectroscopy : Analyze secondary structure (α-helix content) in buffers mimicking physiological pH and ionic strength .
-
Mass Spectrometry (MALDI-TOF) : Confirm molecular weight and post-translational modifications .
-
Dynamic Light Scattering (DLS) : Assess aggregation propensity in serum-containing media .
-
Table 1 : Key Techniques for Structural Characterization
Technique Purpose Example Parameters CD Spectroscopy Secondary structure analysis pH 5.0–7.4, 25–37°C MALDI-TOF Molecular weight validation Linear mode, 10–20 kDa range DLS Aggregation profiling 1 mg/mL peptide in PBS + 10% FBS
Q. What are the optimal protocols for synthesizing and purifying this compound in recombinant systems?
Methodological Answer:
- Expression Systems : Use E. coli BL21(DE3) with codon-optimized vectors. Include solubility tags (e.g., GST) and validate via SDS-PAGE .
- Purification : Affinity chromatography (Ni-NTA for His-tagged peptides), followed by TEV protease cleavage and reverse-phase HPLC for final purification .
- Critical Controls : Test endotoxin levels (LAL assay) and confirm antimicrobial activity post-purification .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across mammalian cell lines be resolved?
Methodological Answer:
- Systematic Review : Meta-analyze existing studies to identify variables (e.g., cell type, peptide concentration, exposure time) contributing to discrepancies .
- Standardized Assays : Compare cytotoxicity using identical protocols (e.g., MTT assay at 24h vs. 48h) across lines like HEK293, HepG2, and primary immune cells .
- Mechanistic Investigation : Test whether cytotoxicity correlates with membrane lipid composition (e.g., cholesterol content via lipidomics) .
Q. What computational strategies improve the design of this compound derivatives with enhanced specificity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model peptide-lipid bilayer interactions to predict selectivity for microbial vs. mammalian membranes .
- Machine Learning : Train algorithms on existing peptide libraries to identify sequence motifs linked to reduced hemolysis .
- Validation : Synthesize top candidates and test against in vitro (MICs) and in vivo (murine toxicity) models .
Q. How should researchers address conflicting reports on this compound’s synergy with conventional antibiotics?
Methodological Answer:
- Checkerboard Assay Optimization : Use fractional inhibitory concentration (FIC) indices to quantify synergy (FIC ≤0.5) or antagonism (FIC >4) .
- Mechanistic Studies : Employ fluorescence microscopy to visualize co-localization of Cecropin-C and antibiotics (e.g., β-lactams) in biofilms .
- Statistical Rigor : Apply sensitivity analysis to assess robustness of synergy claims under varying experimental conditions .
Methodological Best Practices
- Data Reproducibility : Archive raw data (e.g., MIC curves, microscopy images) in FAIR-compliant repositories and provide detailed protocols in supplementary materials .
- Ethical Reporting : Disclose conflicts (e.g., peptide source, funding bias) and avoid selective data presentation to support hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
